
In-Depth Technical Guide: Toxicological Profile
of Impentamine Dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Impentamine dihydrobromide

Cat. No.: B582877 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the toxicological

profile of Impentamine dihydrobromide. However, a thorough review of publicly available

scientific literature and safety data reveals a significant lack of specific toxicological studies for

this compound. The information presented herein is based on its known pharmacological

activity and toxicological data for structurally related compounds. All data should be interpreted

with caution and is intended for research purposes only.

Introduction
Impentamine dihydrobromide, also known as VUF 4702, is a potent and highly selective

histamine H3 receptor antagonist.[1][2][3] It belongs to the class of 4(5)-(ω-aminoalkyl)-1H-

imidazole compounds and has been a subject of pharmacological research to understand its

role in modulating the histaminergic system.[1] Despite its well-characterized activity at the H3

receptor, a comprehensive toxicological profile for Impentamine dihydrobromide is not

available in the public domain. This guide synthesizes the limited available information and

provides a perspective based on related chemical structures.

Pharmacological Profile
Impentamine dihydrobromide is characterized by its high affinity and selectivity for the

histamine H3 receptor, with a pA2 value of 8.4, demonstrating its high efficacy in guinea pig

jejunum.[1][4] It displays over 30,000-fold selectivity over H1 and H2 receptors.[2][3]
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Interestingly, while primarily classified as an antagonist, it can also act as a partial agonist in

SK-N-MC cells that express human H3 receptors.[2][3] Furthermore, central administration of

Impentamine has been shown to produce antinociceptive effects, potentially through a

mechanism independent of H1, H2, or H3 receptors.[2][3]

Mechanism of Action & Signaling Pathway
The primary mechanism of action of Impentamine dihydrobromide is the blockade of

histamine H3 receptors. These receptors are primarily located in the central nervous system

and act as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and

release of histamine. By antagonizing these receptors, Impentamine increases the release of

histamine and other neurotransmitters, leading to its stimulant and nootropic effects.
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Caption: Mechanism of Impentamine dihydrobromide at the histamine H3 receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11130725/
https://pubmed.ncbi.nlm.nih.gov/17573125/
https://pubmed.ncbi.nlm.nih.gov/11130725/
https://pubmed.ncbi.nlm.nih.gov/17573125/
https://www.benchchem.com/product/b582877?utm_src=pdf-body
https://www.benchchem.com/product/b582877?utm_src=pdf-body-img
https://www.benchchem.com/product/b582877?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toxicological Data
A comprehensive search of scientific databases and regulatory agency websites did not yield

any specific toxicological studies on Impentamine dihydrobromide. Therefore, quantitative

data such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and

information on ADME (Absorption, Distribution, Metabolism, and Excretion), genotoxicity,

carcinogenicity, and reproductive toxicity are not available.

The table below is provided as a template, but remains unpopulated due to the absence of

data.

Toxicological

Endpoint
Species

Route of

Administration
Value Reference

Acute Toxicity

(LD50)
Not Available Not Available Not Available Not Available

Sub-chronic

Toxicity (NOAEL)
Not Available Not Available Not Available Not Available

Genotoxicity Not Available Not Available Not Available Not Available

Carcinogenicity Not Available Not Available Not Available Not Available

Reproductive

Toxicity
Not Available Not Available Not Available Not Available

Potential Toxicological Concerns Based on
Chemical Class
While no specific data exists for Impentamine dihydrobromide, it is prudent to consider the

toxicological profiles of other imidazole-containing compounds. It is crucial to emphasize that

these are general concerns for the chemical class and may not be applicable to Impentamine
dihydrobromide.

Carcinogenicity: Some imidazole derivatives have been investigated for carcinogenic

potential. For instance, 4-methylimidazole, a structurally simpler imidazole, has been shown
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to be a carcinogen in mice. Another imidazole-containing compound, dacarbazine (DTIC), is

an antineoplastic agent that has demonstrated carcinogenic properties in rats.

Reproductive and Fetal Toxicity: A study on a different histamine H3 receptor antagonist,

DL76, indicated a low incidence of reproductive and fetal malformations in mice, specifically

affecting the length of long bones. This was observed at doses that also provided protection

against seizures.

These findings highlight potential areas for future toxicological investigation of Impentamine
dihydrobromide but do not constitute evidence of toxicity for this specific compound.

Experimental Protocols
Due to the absence of published toxicological studies on Impentamine dihydrobromide, no

experimental protocols for such studies can be provided. A standard toxicological evaluation

would typically involve a battery of tests as outlined by regulatory bodies such as the OECD,

FDA, and EPA.

Below is a logical workflow for a hypothetical toxicological assessment of a novel compound

like Impentamine dihydrobromide.
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Hypothetical Toxicological Assessment Workflow
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Caption: A generalized workflow for toxicological evaluation of a new chemical entity.

Conclusion
The available scientific literature on Impentamine dihydrobromide (VUF 4702) is focused on

its pharmacological properties as a potent and selective histamine H3 receptor antagonist.

There is a notable absence of published data regarding its toxicological profile. While the

pharmacological activity is well-documented, the lack of safety and toxicity data represents a

significant knowledge gap. Any research or development involving this compound should be

preceded by a thorough toxicological evaluation. The potential toxicological concerns

associated with the broader class of imidazole-containing compounds warrant consideration in

the design of future safety studies. Researchers are strongly advised to consult Material Safety

Data Sheets (MSDS) from suppliers and to handle the compound with appropriate precautions

in a laboratory setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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